3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
Overview
Description
3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine is a compound that belongs to the class of 1,2,4-triazoles . It’s a derivative of 1,2,4-triazole, a five-membered nitrogen heterocycle compound . The 1,2,4-triazole ring is one of the most important active pharmaceutical scaffolds, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine, has been reported in several studies . These methods use a variety of starting materials and techniques such as IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular structure of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine and its derivatives have been studied using various techniques . For example, one study reported that the structure of a related compound had a planar 2D network with (6 3) topology .Chemical Reactions Analysis
The chemical reactions involving 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine and its derivatives have been explored in several studies . These studies have shown that these compounds can participate in a variety of reactions, leading to the formation of new compounds with potential biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine and its derivatives have been reported in several studies . For example, one study reported that a related compound was a solid at room temperature .Future Directions
The future research directions for 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine and its derivatives could include further exploration of their synthesis, characterization, and potential applications. Given their promising biological activities, these compounds could be further investigated for their potential use in the treatment of various diseases, including cancer . Additionally, more studies are needed to fully understand their mechanism of action and to evaluate their safety and toxicity profiles.
properties
IUPAC Name |
3-(5-phenyl-1H-1,2,4-triazol-3-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-9H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJGTNPLWZSTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346635 | |
Record name | 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine | |
CAS RN |
80980-09-2 | |
Record name | 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.